Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate, also known as AZD1283, is a molecule researched for its potential as a P2Y12 receptor antagonist. P2Y12 receptors are found on platelets, which are blood cells involved in clotting. When activated, these receptors cause platelets to aggregate, forming clots. Antagonists are molecules that bind to receptors and block their activation. Therefore, AZD1283 was investigated for its ability to inhibit platelet aggregation and prevent thrombosis, a condition where blood clots form inside blood vessels [].
Research suggests that AZD1283 served as a starting point for the development of new and improved P2Y12 receptor antagonists. Scientists optimized the structure of AZD1283 to create new molecules with more favorable drug-like properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles []. This research helped pave the way for the discovery of more effective antiplatelet medications.
The three-dimensional structure of AZD1283 bound to its target protein, the P2Y12 receptor, has been determined using X-ray crystallography. This information is valuable for understanding how the molecule interacts with the receptor at an atomic level and can be used to guide the design of even more potent and selective P2Y12 receptor antagonists [].